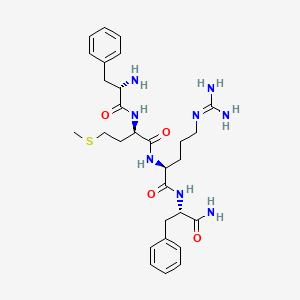

H-Phe-D-met-arg-phe-NH2

Vue d'ensemble

Description

“H-Phe-D-met-arg-phe-NH2” is a peptide compound . It is a molluscan neuropeptide isolated from the ganglia of Macrocallista nimbosa. This peptide seems to be involved in neuronal NO production in gastropoda .

Synthesis Analysis

The synthesis of “this compound” has been reported in several studies. For instance, it was synthesized and found to have the same HPLC retention times as the endogenous Phe-Met-Arg-Phe-NH2-immunoreactive peptides, thus confirming the assignment of phenylalaninamide to the COOH-terminal positions . Another study confirmed the structure of the native peptides and their methionyl sulfoxide derivative using fast-atom-bombardment and tandem mass spectrometry .

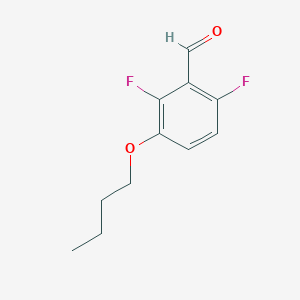

Molecular Structure Analysis

The molecular formula of “this compound” is C29H42N8O4S . The molecular weight is 598.8 g/mol . The compound contains a total of 85 bonds, including 43 non-H bonds, 17 multiple bonds, 18 rotatable bonds, 5 double bonds, 12 aromatic bonds, 2 six-membered rings, 1 primary amide (aliphatic), 3 secondary amides (aliphatic), 1 guanidine derivative, 3 primary amines (aliphatic), and 1 sulfide .

Applications De Recherche Scientifique

Développement analgésique

H-Phe-D-met-arg-phe-NH2 : a été étudié pour son potentiel analgésique. Des recherches indiquent qu'il peut prolonger de manière significative la latence du réflexe de la queue chez la souris, suggérant son efficacité dans la gestion de la douleur . Son effet analgésique à certaines doses surpasse celui de la morphine, soulignant son potentiel comme analgésique puissant avec d'éventuels effets secondaires moindres en raison de sa structure peptidique unique .

Nanomédecine

Le motif Phe-Phe, qui fait partie de la structure du composé, est utilisé en nanomédecine pour l'auto-assemblage en nanostructures et en hydrogels . Ces structures ont des applications dans les systèmes d'administration de médicaments et les biomatériaux, offrant de nouveaux paradigmes thérapeutiques. La capacité du composé à former des structures stables à l'échelle nanométrique en fait un outil précieux pour l'innovation médicale .

Neurosciences

En neurosciences, This compound est reconnu pour son rôle dans la modulation de l'activité neuronale. Il a été démontré qu'il provoque des réponses de dépolarisation dans certains neurones, ce qui pourrait avoir des implications pour la compréhension de la signalisation neuronale et le développement de traitements pour les troubles neurologiques .

Biologie moléculaire

La stabilité du composé et sa résistance à la dégradation enzymatique en font un candidat pour diverses applications de biologie moléculaire. Il peut être utilisé dans le développement d'outils stables à base de peptides pour sonder les processus cellulaires ou comme composant dans la synthèse de molécules plus complexes .

Recherche clinique

En recherche clinique, This compound est exploré pour ses propriétés thérapeutiques. Son potentiel pour traiter des affections telles que la douleur chronique et son rôle dans la régulation de l'activité cardiaque sont d'un intérêt particulier .

Développement de médicaments

Le composé est également étudié dans le développement de médicaments pour son activité sur les récepteurs opioïdes. Il pourrait conduire à la création de nouvelles classes de médicaments agissant sur les récepteurs opioïdes avec moins d'effets secondaires par rapport aux opioïdes traditionnels .

Mécanisme D'action

Target of Action

H-Phe-D-met-arg-phe-NH2, also known as FMRFamide, is a neuropeptide that primarily targets the FMRFamide activated sodium channels (FaNaCs) in both invertebrates and vertebrates . These channels belong to the ENaC/DEG superfamily of ion channels . The role of these channels is to regulate the flow of sodium ions across the cell membrane, which is crucial for various physiological processes, including nerve impulse transmission and muscle contraction .

Mode of Action

FMRFamide binds directly to the FaNaCs, causing a conformational change that opens the channel and allows sodium ions to flow into the cell . The binding of FMRFamide to FaNaCs involves a pocket at the top of each subunit of the channel, with residues from neighboring subunits also participating . The binding of FMRFamide causes the binding pocket to collapse, inducing a large local conformational rearrangement .

Biochemical Pathways

The activation of FaNaCs by FMRFamide affects several biochemical pathways. In the heart of certain species, for example, the increased sodium influx caused by FMRFamide activation of FaNaCs leads to an increase in the force and frequency of the heartbeat . This is thought to involve a biochemical pathway that increases cytoplasmic cAMP in the ventricular region .

Analyse Biochimique

Biochemical Properties

H-Phe-D-met-arg-phe-NH2 plays a crucial role in biochemical reactions, particularly in the modulation of neuronal activity. This compound interacts with specific receptors on the surface of neurons, leading to the activation of intracellular signaling pathways. The primary enzymes and proteins that interact with this compound include G-protein coupled receptors (GPCRs) and ion channels. These interactions result in the modulation of ion flux across the neuronal membrane, thereby influencing neuronal excitability and synaptic transmission .

Cellular Effects

This compound exerts significant effects on various types of cells, particularly neurons. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In neurons, this compound activates GPCRs, leading to the activation of downstream signaling cascades such as the cyclic adenosine monophosphate (cAMP) pathway. This activation results in changes in gene expression and alterations in cellular metabolism, ultimately affecting neuronal excitability and synaptic plasticity .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding to specific GPCRs on the surface of neurons. Upon binding, the receptor undergoes a conformational change, leading to the activation of intracellular G-proteins. These G-proteins then activate adenylate cyclase, resulting in the production of cAMP. The increase in cAMP levels leads to the activation of protein kinase A (PKA), which phosphorylates various target proteins, thereby modulating their activity. This cascade of events ultimately results in changes in gene expression and cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under physiological conditions, but its activity may decrease over extended periods due to degradation. Long-term studies have shown that this compound can have sustained effects on neuronal function, including prolonged changes in synaptic plasticity and gene expression. The extent of these effects may vary depending on the experimental conditions and the duration of exposure .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to enhance neuronal excitability and synaptic transmission. At higher doses, this compound may exhibit toxic effects, including neuronal damage and impaired cognitive function. Threshold effects have been observed, where a specific dosage range results in optimal therapeutic effects without causing adverse effects .

Metabolic Pathways

This compound is involved in various metabolic pathways, including those related to neurotransmitter synthesis and degradation. The compound interacts with enzymes such as peptidases, which cleave the peptide into its constituent amino acids. These amino acids can then be utilized in various metabolic processes, including the synthesis of new proteins and neurotransmitters. The interaction of this compound with these enzymes can influence metabolic flux and alter metabolite levels within cells .

Transport and Distribution

This compound is transported and distributed within cells and tissues through specific transporters and binding proteins. These transporters facilitate the uptake of the compound into cells, where it can exert its effects. The distribution of this compound within tissues is influenced by factors such as blood flow and tissue permeability. The compound may accumulate in specific regions, such as the central nervous system, where it can modulate neuronal activity .

Subcellular Localization

The subcellular localization of this compound is primarily within the cytoplasm and at the cell membrane. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. The localization of this compound within cells can influence its activity and function, as it interacts with various biomolecules in different cellular compartments .

Propriétés

IUPAC Name |

(2S)-N-[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]-2-[[(2R)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-(diaminomethylideneamino)pentanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H42N8O4S/c1-42-16-14-23(35-26(39)21(30)17-19-9-4-2-5-10-19)28(41)36-22(13-8-15-34-29(32)33)27(40)37-24(25(31)38)18-20-11-6-3-7-12-20/h2-7,9-12,21-24H,8,13-18,30H2,1H3,(H2,31,38)(H,35,39)(H,36,41)(H,37,40)(H4,32,33,34)/t21-,22-,23+,24-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCSPDMCSKYUFBX-XQUALCHDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCCC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=CC=C1)C(=O)N)NC(=O)C(CC2=CC=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CSCC[C@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N)NC(=O)[C@H](CC2=CC=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H42N8O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

598.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

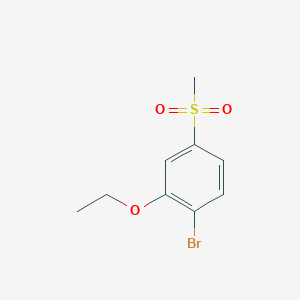

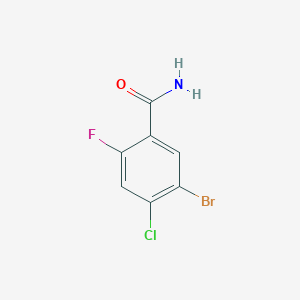

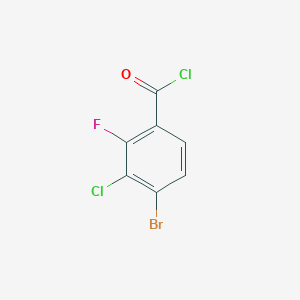

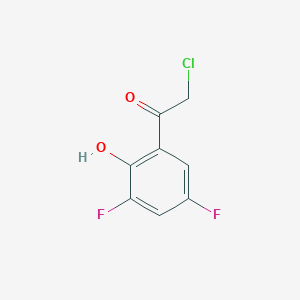

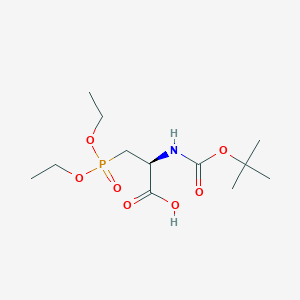

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

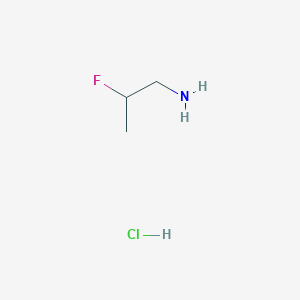

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[2-Fluoro-5-(trifluoromethyl)phenyl]guanidine hydrochloride](/img/structure/B1447008.png)